
Iridium;nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium-nickel compounds are alloys that combine the unique properties of iridium and nickel. Iridium is a dense, silvery-white metal known for its high corrosion resistance and high melting point, while nickel is a versatile metal with good mechanical properties and resistance to oxidation and corrosion. Together, these metals form alloys that are highly valued for their durability, catalytic activity, and resistance to extreme conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iridium-nickel alloys can be synthesized through various methods, including reductive thermolysis and electrochemical deposition. One common method involves the thermolysis of specially prepared multicomponent precursors in a reducing atmosphere at temperatures around 600°C. This process results in the formation of porous nanoalloys .
Industrial Production Methods: In industrial settings, iridium-nickel alloys are often produced through high-temperature pyrolysis and sulfide enrichment. These methods involve the separation of iridium and nickel compounds from their ores, followed by high-temperature treatment to form the desired alloy .
Chemical Reactions Analysis
Types of Reactions: Iridium-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, iridium reacts with halogens at elevated temperatures to form hexahalides, while nickel reacts with acids to form aquated ions and hydrogen gas .
Common Reagents and Conditions: Common reagents used in reactions with iridium-nickel compounds include halogens, acids, and reducing agents. For instance, iridium reacts with chlorine to form iridium chloride, while nickel reacts with sulfuric acid to form nickel sulfate and hydrogen .
Major Products Formed: The major products formed from these reactions include iridium chloride, nickel sulfate, and various intermetallic phases such as Ir₃Ni and IrNi₃. These products are often used in catalytic processes and industrial applications .
Scientific Research Applications
Iridium-nickel compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in hydrogenation reactions and electrochemical processes. In biology and medicine, iridium-nickel alloys are used in medical devices and implants due to their biocompatibility and resistance to corrosion .
In industry, iridium-nickel compounds are used in protective coatings, electronic contacts, and sensors. Their high catalytic activity makes them valuable in processes such as hydrogen evolution reactions and oxygen evolution reactions .
Mechanism of Action
The mechanism by which iridium-nickel compounds exert their effects involves the modulation of electronic properties and adsorption energies. For example, in catalytic processes, the alloyed skin of iridium-nickel nanoparticles enhances the adsorption of hydrogen and oxygen intermediates, facilitating reactions such as hydrogen evolution and oxidation .
Comparison with Similar Compounds
Iridium-nickel compounds are unique due to their combination of high corrosion resistance, mechanical strength, and catalytic activity. Similar compounds include other platinum group metal alloys, such as platinum-nickel and palladium-nickel alloys. iridium-nickel alloys often exhibit superior performance in extreme conditions and specific catalytic applications .
Similar Compounds
- Platinum-nickel alloys
- Palladium-nickel alloys
- Iridium-platinum alloys
- Iridium-palladium alloys
These similar compounds share some properties with iridium-nickel alloys but differ in their specific applications and performance characteristics .
Properties
CAS No. |
61870-29-9 |
|---|---|
Molecular Formula |
Ir3Ni |
Molecular Weight |
635.34 g/mol |
IUPAC Name |
iridium;nickel |
InChI |
InChI=1S/3Ir.Ni |
InChI Key |
MMVYMCXXGGPKCK-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ir].[Ir].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


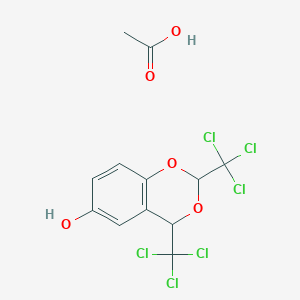
![Diethyl [(4-aminophenyl)methyl]propanedioate](/img/structure/B14554810.png)
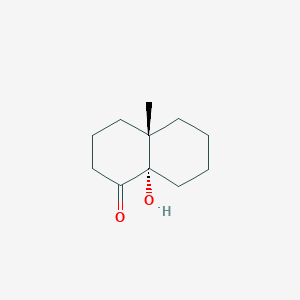
![4-{2-[(2-Bromo-4-methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14554823.png)
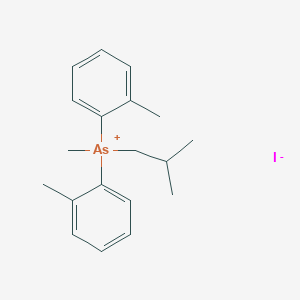
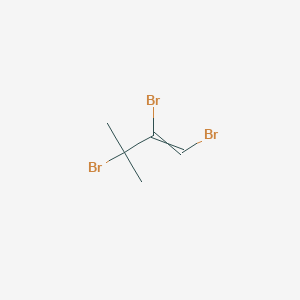
![Acetamide, N-[3-(chloromethyl)-2,4,6-triiodophenyl]-2-hydroxy-](/img/structure/B14554836.png)
![Butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo-](/img/structure/B14554839.png)
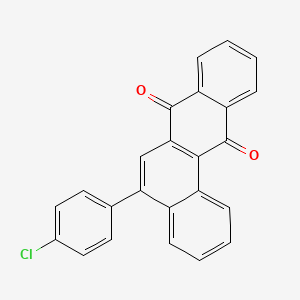
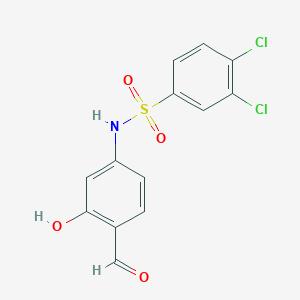
![N~2~-[(4-Methoxyphenyl)methyl]-N-naphthalen-2-ylglycinamide](/img/structure/B14554865.png)
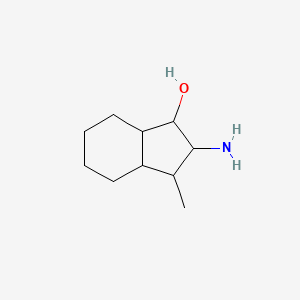
![10H-Phenothiazine, 10-[3-(1H-benzimidazol-1-yl)-2-methylpropyl]-](/img/structure/B14554880.png)
![7H-Pyrido[2,3-c]carbazol-10-ol](/img/structure/B14554882.png)
